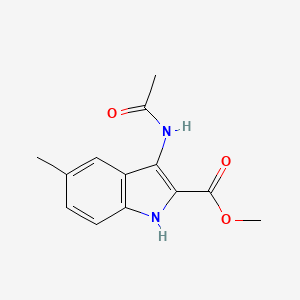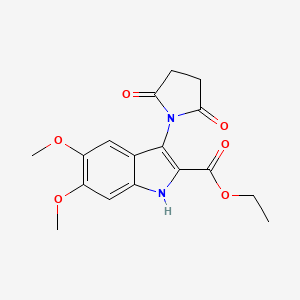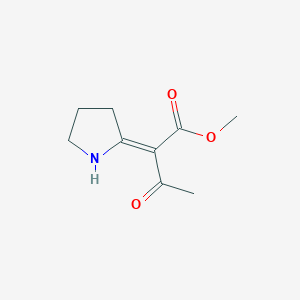![molecular formula C17H19N3O3S2 B7880105 8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B7880105.png)
8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a member of the oxazine family, which is characterized by a heterocyclic structure containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency in production .
化学反应分析
Types of Reactions
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials
作用机制
The mechanism by which 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3,4-Dichloroamphetamine: An amphetamine derivative with distinct pharmacological actions.
o-Veratraldehyde: A compound with similar structural features but different chemical properties.
Uniqueness
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid stands out due to its unique oxazine ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-10-5-11(2)8-20(7-10)25(22,23)12-3-4-14-13(6-12)15-16(24-14)17(21)19-9-18-15/h3-4,6,9-11H,5,7-8H2,1-2H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPCUSRCPZMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)SC4=C3NC=NC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)SC4=C3NC=NC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7880027.png)
![[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid](/img/structure/B7880030.png)
![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylcarbamate](/img/structure/B7880039.png)
![ethyl [2,3-dioxo-4-(pyridin-4-ylmethyl)-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl]acetate](/img/structure/B7880042.png)
![4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B7880048.png)
![2-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7880051.png)
![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-4-piperidinecarboxylic acid](/img/structure/B7880054.png)
![3,4,5,6-tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid](/img/structure/B7880060.png)
![ethyl [3-(4-methoxybenzyl)-2,6-dioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B7880067.png)


![3-Methyl-2-oxo-1-oxaspiro[4.6]undec-3-ene-4-carboxylic acid](/img/structure/B7880077.png)
![3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880088.png)

